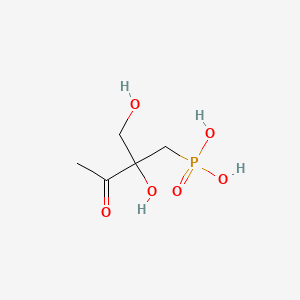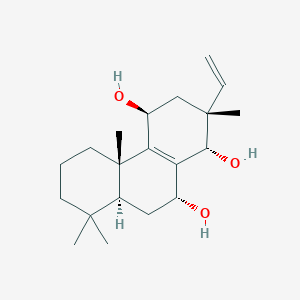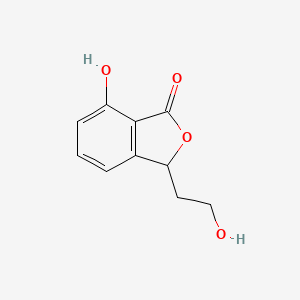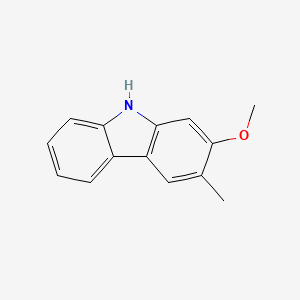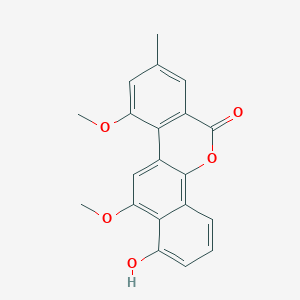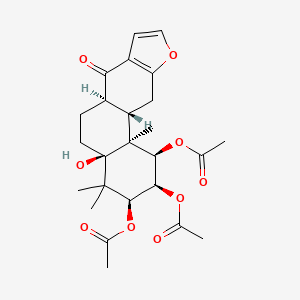
Tétrafluoroborate de 1-butyl-4-méthylpyridinium
Vue d'ensemble
Description
1-Butyl-4-methylpyridinium tetrafluoroborate, also known as 1-Butyl-4-methylpyridinium tetrafluoroborate, is a useful research compound. Its molecular formula is C10H16BF4N and its molecular weight is 237.05 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butyl-4-methylpyridinium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butyl-4-methylpyridinium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-4-methylpyridinium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Préparation de films composites polymère-SWNT
Ce composé a été utilisé dans la préparation de films composites polymère de nanotubes de carbone à paroi simple (SWNT). L'utilisation de tétrafluoroborate de 1-butyl-4-méthylpyridinium améliore la dispersion des SWNT et augmente la conductivité des composites .
Accélération des réactions de dérivatisation
Le this compound peut être utilisé comme milieu réactionnel lors de la dérivatisation du sulfate de diméthyle par la dibenzazépine. Cela accélère la vitesse de la réaction .
Modification des électrodes en pâte de carbone
Ce composé peut être utilisé pour modifier les électrodes en pâte de carbone. Cette modification conduit à une sensibilité élevée, une sélectivité élevée et une faible limite de détection à la fois pour le ferricyanure de potassium et la dopamine par la technique de voltampérométrie cyclique .
Applications des liquides ioniques
Les liquides ioniques, tels que le this compound, présentent des propriétés uniques telles que la non-volatilité, une stabilité thermique élevée et une conductivité ionique élevée. Ces propriétés les rendent adaptés à diverses applications .
Électrolytes dans les batteries lithium-ion/sodium-ion : Les liquides ioniques sont utilisés comme électrolytes dans les batteries lithium-ion/sodium-ion .
Cellules solaires sensibilisées à la couleur : Les liquides ioniques trouvent des applications dans les cellules solaires sensibilisées à la couleur .
Synthèse de polymères conducteurs : Les liquides ioniques sont utilisés comme milieux pour la synthèse de polymères conducteurs .
Matériaux d'électrode d'intercalation : Les liquides ioniques sont utilisés pour la synthèse de matériaux d'électrode d'intercalation .
Mécanisme D'action
In the field of energy storage, 1-butyl-4-methylpyridinium tetrafluoroborate has been explored as the electrolyte for graphene-based electrochemical double-layer capacitors (EDLCs) . In EDLCs, energy is stored through ion adsorption with no chemical reaction forming the double layer of the ions at the working electrode/electrolyte interface .
Safety and Hazards
Orientations Futures
Given its unique properties and potential applications, 1-Butyl-4-methylpyridinium tetrafluoroborate could be further explored in the field of energy storage, particularly in the development of high-performance EDLCs . It could also find use in other areas such as sensor development and materials science .
Propriétés
IUPAC Name |
1-butyl-4-methylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYYHYJMCAKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049275 | |
| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343952-33-0 | |
| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-4-methylpyridinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




